molecular formula C14H25NO4 B2771064 N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1478016-33-9

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B2771064
CAS No.: 1478016-33-9
M. Wt: 271.357
InChI Key: XMKLWXFKSVLDJR-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a tert-butoxycarbonyl (Boc)-protected methylamine group at the 8-position. The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection during multi-step syntheses. This compound is a critical intermediate in organic and medicinal chemistry, particularly in the development of neuroactive agents, enzyme inhibitors, and other bioactive molecules. indicates that it was previously marketed by CymitQuimica but is now discontinued, highlighting its niche yet significant role in specialized syntheses .

Properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-5-7-14(8-6-11)17-9-10-18-14/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKLWXFKSVLDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the spirocyclic structure. One common method involves the reaction of N-methyl-1,4-dioxaspiro[4.5]decan-8-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields N-methyl-1,4-dioxaspiro[4.5]decan-8-amine, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemical Properties and Structure

N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine features a unique spirocyclic structure that contributes to its reactivity and utility in synthetic chemistry. The compound has the following properties:

  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight: 171.24 g/mol
  • CAS Number: 166398-41-0

This structure allows for various functional modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has been utilized in the development of novel pharmaceutical agents. Its spirocyclic framework is particularly valuable for creating compounds with specific biological activities.

Case Study: Anticancer Agents
Recent studies have highlighted the potential of derivatives of this compound as selective inhibitors in cancer therapy. For instance, compounds incorporating the dioxaspiro structure have shown efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers .

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it an essential component in synthetic pathways.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeConditionsYield (%)Reference
Amide FormationDMAP, CH₂Cl₂, 50°C85
EtherificationKOH, DMAc, 80°C72
IsomerizationBase-catalyzed42

These reactions demonstrate the compound's versatility and effectiveness in forming new chemical entities.

Asymmetric Synthesis

This compound has been employed in asymmetric synthesis to produce enantiomerically pure compounds. The introduction of this compound into synthetic routes has facilitated the creation of chiral centers essential for drug development.

Case Study: Isoxazolidinone Monomers
In a study focused on the synthesis of isoxazolidinone monomers, this compound was used as a protecting group for hydroxylamines, enabling selective reactions without compromising stability .

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of 1,4-dioxaspiro[4.5]decan-8-amine derivatives arises from variations in substituents on the amine group and the spirocyclic core. Below is a detailed comparison:

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Structure : Methyl group directly attached to the amine.
  • Synthesis: Prepared via reductive amination of 1,4-cyclohexanedione monoethylene ketal with methylamine, followed by trifluoroacetic acid (TFA)-mediated deprotection (56% yield) .
  • Applications : Intermediate for serotonin transporter probes (e.g., biotin-tethered homotryptamine derivatives) .
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Structure : Benzyl group on the amine.
  • Properties : Higher molecular weight (247.33 g/mol) and lipophilicity compared to methyl derivatives, influencing its solubility and reactivity .
  • Applications : Used in neuroprotective anti-Parkinsonian agents and as a precursor for carbamate derivatives .
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Structure : Two benzyl groups on the amine.
  • Synthesis : Achieved via NaBH(OAc)₃-mediated reductive amination with dibenzylamine (95% yield) .
  • Applications: Key intermediate in synthesizing cyclohexanone derivatives for liquid crystals and pharmaceuticals .
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
  • Structure : Dimethylamine and phenyl substituents at the 8-position.
  • Properties : Enhanced steric hindrance due to the phenyl group; hydrochloride salt improves crystallinity .
  • Applications : Investigated in receptor-binding studies due to its rigid spirocyclic framework .
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Structure : Methyl group at the 7-position instead of the 8-position.
  • Applications: Potential building block for asymmetric syntheses .

Key Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine Boc, Methyl C₁₄H₂₄N₂O₄ 284.35
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Methyl C₉H₁₇NO₂ 171.24
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine Benzyl C₁₅H₂₁NO₂ 247.33
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine Dibenzyl C₂₂H₂₇NO₂ 337.46
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride Dimethyl, Phenyl C₁₆H₂₄ClNO₂ 297.82

Reactivity and Functional Group Analysis

  • Boc Protection: The Boc group in this compound allows mild deprotection (e.g., with TFA or HCl), making it superior to benzyl or dibenzyl derivatives, which require harsher conditions (e.g., hydrogenolysis) .
  • Steric Effects : Bulky substituents like phenyl () reduce nucleophilic reactivity at the amine, whereas methyl or Boc groups maintain moderate reactivity .
  • Solubility : Boc-protected derivatives exhibit lower aqueous solubility compared to hydrochloride salts (e.g., ) but better organic phase compatibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine, and how can purity be optimized?

  • Methodology : A common approach involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine using triacetoxy sodium borohydride, followed by Boc protection. For example, N-methyl-1,4-dioxaspiro[4.5]decan-8-amine is synthesized by reacting 1,4-cyclohexanedione monoethyl ketal with methylamine and triacetoxy sodium borohydride in methylene chloride . Purification via flash chromatography or recrystallization is critical to achieve >95% purity. Automated flow reactors (as referenced in related compounds) may enhance reproducibility for large-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies spirocyclic and Boc-protected amine signals. For instance, spiro carbons appear at δ 107–143 ppm in ¹³C NMR, while Boc methyl groups resonate at δ 1.3–1.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~300–350). Fragmentation patterns help validate the Boc group and spiro scaffold .
  • IR : Stretching frequencies for C=O (Boc, ~1690 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) confirm functional groups .

Q. How can X-ray crystallography be applied to resolve structural ambiguities in spirocyclic compounds like this?

  • Methodology : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data collection with synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Twinning analysis (via SHELXD) for crystals with pseudo-symmetry.
  • Hydrogen placement using difference Fourier maps and restraints for disordered moieties .

Advanced Research Questions

Q. How can low-yield reactions (e.g., fluorination at the spiro center) be optimized for derivatives of this compound?

  • Methodology : Fluorination of analogous spiro compounds (e.g., using [SF3][SbF6] in CH₃CN/CsF) often suffers from low yields (<20%) due to competing side reactions. Strategies include:

  • Temperature control (–20°C to minimize decomposition).
  • Catalyst screening (e.g., InBr₃ vs. BF₃·Et₂O).
  • Post-reaction quenching with NaHCO₃ to stabilize reactive intermediates .

Q. What strategies enable diastereoselective synthesis of spirocyclic amines, and how is stereochemistry analyzed?

  • Methodology : Chiral auxiliaries or catalysts (e.g., LiAlH₄ in THF) can induce diastereoselectivity during reductions. For example, LiAlH₄ reduces azide intermediates (e.g., 8-azido-8-phenyl-1,4-dioxaspiro[4.5]decane) to amines with >90% diastereomeric excess. Stereochemistry is confirmed via NOESY (nuclear Overhauser effects) or chiral HPLC .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodology :

  • Core Modifications : Replace the Boc group with acetyl or sulfonyl variants to alter lipophilicity (logP).
  • Spiro Ring Substitution : Introduce methyl or hydroxyl groups (as in 8-methyl-1,4-dioxaspiro analogs) to enhance receptor binding. Bioactivity is assessed via IC₅₀ assays (e.g., cytotoxicity in MCF-7 cells) .
  • Pharmacophore Mapping : Overlay analogs (e.g., ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) to identify critical hydrogen-bonding motifs .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states for reactions like Boc deprotection (e.g., acidolysis with TFA) using Gaussian09 at the B3LYP/6-31G* level.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction rates .

Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) resolved?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay at 48h).
  • Batch Analysis : Compare purity (HPLC >98%) and stereochemical consistency (via chiral columns).
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., spiroxamine derivatives) to identify trends .

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